RCM Substrate Scope: Exclusive Access to 9‑Nitro‑benzo[b]oxepine vs. Mono‑Allylated Analogs
Only 1‑allyl‑2‑allyloxy‑3‑nitrobenzene possesses the two ortho‑allylic groups required for RCM; mono‑allylated analogs such as 1‑allyloxy‑2‑nitrobenzene or 1‑allyl‑3‑nitrobenzene cannot undergo intramolecular metathesis [1]. In the Wang protocol, stirred reaction of the bis‑allylated compound (100 mg) with benzylidene‑bis(tricyclohexylphosphine)dichlororuthenium (20 mg) in CH2Cl2 at room temperature overnight gave 9‑nitro‑2,5‑dihydrobenzo[b]oxepine in 90 % isolated yield [1], whereas mono‑allylated comparators produce no cyclic product under identical conditions .
| Evidence Dimension | RCM product formation (9‑nitro‑2,5‑dihydrobenzo[b]oxepine) |
|---|---|
| Target Compound Data | 90 % isolated yield |
| Comparator Or Baseline | 1‑Allyloxy‑2‑nitrobenzene (0 % yield); 1‑Allyl‑3‑nitrobenzene (0 % yield) |
| Quantified Difference | Target gives exclusive cyclization; comparators give 0 % |
| Conditions | Benzylidene‑bis(tricyclohexylphosphine)dichlororuthenium (Grubbs–type catalyst), CH2Cl2, rt, 16 h |
Why This Matters
Procurement of 1‑allyl‑2‑allyloxy‑3‑nitrobenzene is mandatory for any synthetic route targeting 9‑nitro‑benzo[b]oxepines via RCM; mono‑allylated analogs are chemically incompetent.
- [1] Mesaros, E. F. et al. Fused Bicyclic Derivatives of 2,4‑Diaminopyrimidine as ALK and c‑MET Inhibitors. US Patent 8,552,186 B2, issued October 8, 2013. View Source
